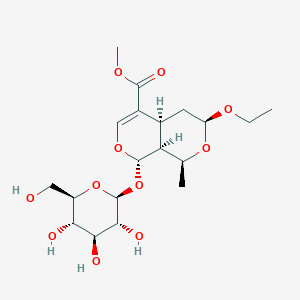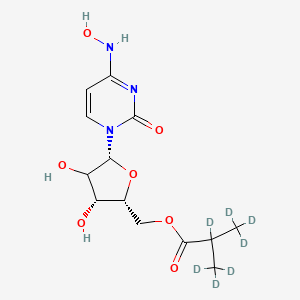
Molnupiravir-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molnupiravir-d7 is a deuterated analog of molnupiravir, an antiviral medication that inhibits the replication of certain RNA viruses, including SARS-CoV-2. This compound is used primarily in research to study the pharmacokinetics and metabolic pathways of molnupiravir due to the presence of deuterium, which can provide more detailed insights into the drug’s behavior in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Molnupiravir-d7 can be synthesized using a one-pot process from cytidine. The synthesis involves the selective protection of the 2’,3’-dihydroxyls and amino groups of cytidine, followed by isobutyrylation at the 5’-hydroxyl position. The deprotection and hydroxyamination steps are then carried out in a single step under mild conditions, resulting in high-purity molnupiravir .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow technology to improve yield and purity. The final product is obtained through crystallization, achieving a purity of up to 99.7% .
Analyse Des Réactions Chimiques
Types of Reactions
Molnupiravir-d7 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Involves the addition of hydrogen to double bonds or carbonyl groups.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carbonyl-containing derivatives, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Molnupiravir-d7 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of molnupiravir.
Biology: Used to investigate the metabolic pathways and pharmacokinetics of molnupiravir in biological systems.
Medicine: Used in preclinical and clinical studies to understand the drug’s efficacy and safety profile.
Industry: Used in the development of antiviral therapies and in the production of high-purity molnupiravir for pharmaceutical use .
Mécanisme D'action
Molnupiravir-d7, like molnupiravir, is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC). Once inside the body, it is metabolized to NHC, which is then phosphorylated to NHC-triphosphate (NHC-TP). NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the incorporation of errors in the viral genome and rendering the virus replication-incompetent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nirmatrelvir/Ritonavir: Another antiviral combination used to treat COVID-19.
Remdesivir: An antiviral drug used to treat COVID-19 and other RNA virus infections.
Favipiravir: An antiviral drug used to treat influenza and COVID-19.
Uniqueness
Compared to other antiviral drugs, molnupiravir-d7 provides a higher barrier to the development of viral resistance and has shown efficacy against a broader range of RNA viruses .
Propriétés
Formule moléculaire |
C13H19N3O7 |
|---|---|
Poids moléculaire |
336.35 g/mol |
Nom IUPAC |
[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9+,10?,11-/m1/s1/i1D3,2D3,6D |
Clé InChI |
HTNPEHXGEKVIHG-MBRGINTQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(=O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=CC(=NC2=O)NO)O)O)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


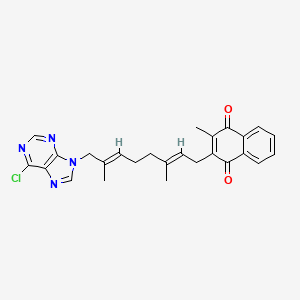
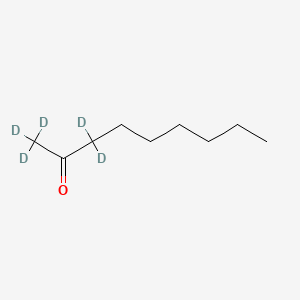

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

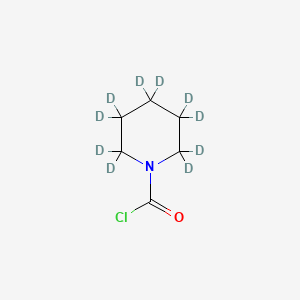

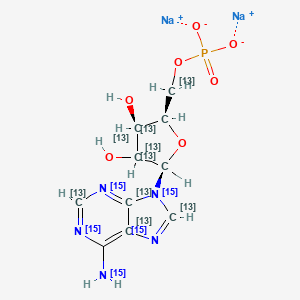
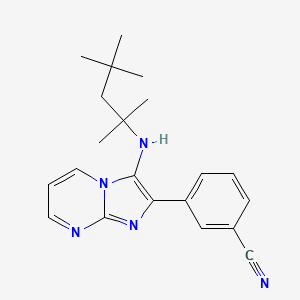
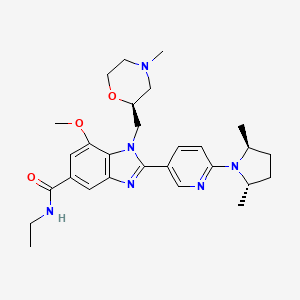
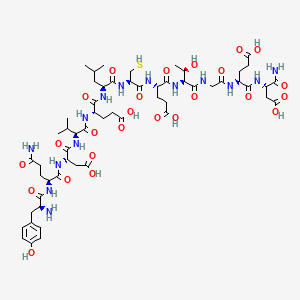
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
